molecular formula C15H19N3O3 B2891484 2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide CAS No. 873083-05-7

2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Katalognummer B2891484
CAS-Nummer: 873083-05-7
Molekulargewicht: 289.335
InChI-Schlüssel: REJPELCPHIPCQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known by its abbreviated name, EMB-001.

Wirkmechanismus

The mechanism of action of EMB-001 is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. EMB-001 also appears to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects
EMB-001 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. EMB-001 has also been shown to reduce the frequency and severity of seizures in animal models of epilepsy. Additionally, EMB-001 has been shown to induce apoptosis in cancer cells, which could make it a potential anti-cancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using EMB-001 in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of these conditions. Additionally, its potential as an anti-cancer agent makes it a valuable tool for cancer research.
However, there are also some limitations to using EMB-001 in lab experiments. One of the main limitations is the lack of information on its toxicity and side effects. Further studies are needed to determine the safety profile of EMB-001. Additionally, the synthesis of EMB-001 is a multi-step process that requires the use of various reagents and catalysts, which could be a limiting factor in its use in lab experiments.

Zukünftige Richtungen

There are several future directions for the research on EMB-001. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to determine the safety profile of EMB-001 and its potential side effects. Another area of research could focus on the optimization of the structure of EMB-001 to improve its efficacy as a therapeutic agent. Finally, further studies are needed to explore the potential of EMB-001 as an anti-cancer agent and to determine its mechanism of action in cancer cells.
Conclusion
In conclusion, EMB-001 is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of various diseases. Additionally, its potential as an anti-cancer agent makes it a valuable tool for cancer research. However, further studies are needed to determine its safety profile and to optimize its structure for improved efficacy.

Synthesemethoden

The synthesis of EMB-001 involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the preparation of the oxadiazole ring, which is achieved by reacting hydrazine hydrate with 4-methoxybenzohydrazide in the presence of phosphorous oxychloride. The resulting product is then reacted with ethyl 4-chlorobutyrate to obtain the intermediate compound. The final step involves the amidation of the intermediate compound with butanoyl chloride to produce EMB-001.

Wissenschaftliche Forschungsanwendungen

EMB-001 has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. Several studies have demonstrated its efficacy as an anti-inflammatory and analgesic agent. EMB-001 has also been shown to have anticonvulsant properties and could be used as a potential treatment for epilepsy. Additionally, EMB-001 has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

Eigenschaften

IUPAC Name

2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-4-10(5-2)15(19)16-14-13(17-21-18-14)11-6-8-12(20-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJPELCPHIPCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NON=C1C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.